2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
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Overview
Description
The compound appears to contain a pyrimidine ring, which is a common structural motif found in many biologically active compounds . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . The compound also contains a piperazine ring, which is another common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Scientific Research Applications
Inhibition of Mutant Isocitrate Dehydrogenase (IDH) Proteins
- EPPI’s Role : EPPI acts as an inhibitor of mutant IDH proteins, potentially disrupting their neomorphic activity. This inhibition could have therapeutic implications for cancer treatment .
Targeting Poly (ADP-Ribose) Polymerase (PARP) in Breast Cancer Cells
- Screening : Researchers have synthesized related compounds and screened them for loss of cell viability in ER+ breast cancer cells. EPPI derivatives may exhibit PARP-targeting properties .
Heterocyclization and Derivatives Synthesis
- Potential Derivatives : These include pyrimidine-2-thiol, pyrazole, and pyran derivatives. Their properties and applications warrant further investigation .
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
The compound interacts with its target, PARP, by inhibiting its catalytic activity . This inhibition leads to the enhancement of PARP1 cleavage and an increase in the phosphorylation of H2AX .
Biochemical Pathways
The inhibition of PARP affects the DNA repair pathway. Specifically, it leads to the accumulation of DNA strand breaks, which in turn activates the DNA damage response. This response includes the phosphorylation of H2AX, a marker of DNA double-strand breaks .
Result of Action
The result of the compound’s action is a loss of cell viability. In human estrogen-receptor-positive breast cancer cells, the compound exhibited moderate to significant efficacy . The compound increased CASPASE 3/7 activity, which is associated with the induction of apoptosis .
properties
IUPAC Name |
2-[4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O2/c1-2-17-16-18-4-3-14(19-16)21-7-5-20(6-8-21)13-15(23)22-9-11-24-12-10-22/h3-4H,2,5-13H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUHBQTZFUSZST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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